
Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- is a chemical compound that belongs to the class of benzo[b]thiophene derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- typically involves the reaction of 5-chlorobenzo[b]thiophene-2-carboxylic acid with appropriate reagents to form the desired urea derivative. One common method involves the reaction of 5-chlorobenzo[b]thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the urea derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
化学反应分析
Types of Reactions
Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the benzo[b]thiophene ring .
科学研究应用
Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes.
作用机制
The mechanism of action of Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of the VEGFR2 receptor, inhibiting its activity and thereby exerting anticancer effects. The compound induces apoptosis and cell cycle arrest in cancer cells, contributing to its potential as an anticancer agent .
相似化合物的比较
Similar Compounds
Benzo[b]thiophene-diaryl urea derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Benzothiazole derivatives: These compounds also exhibit various biological activities, including anticancer, anti-inflammatory, and analgesic effects.
Uniqueness
Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- is unique due to its specific substitution pattern on the benzo[b]thiophene ring, which imparts distinct chemical and biological properties. Its ability to inhibit VEGFR2 and induce apoptosis in cancer cells sets it apart from other similar compounds .
属性
CAS 编号 |
23799-93-1 |
|---|---|
分子式 |
C10H9ClN2OS |
分子量 |
240.71 g/mol |
IUPAC 名称 |
(5-chloro-1-benzothiophen-2-yl)methylurea |
InChI |
InChI=1S/C10H9ClN2OS/c11-7-1-2-9-6(3-7)4-8(15-9)5-13-10(12)14/h1-4H,5H2,(H3,12,13,14) |
InChI 键 |
YWDIARFDMVOHBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)CNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


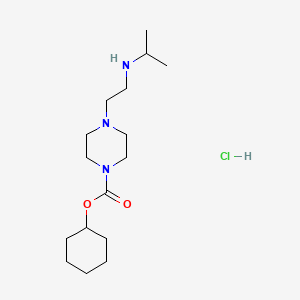
![N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14694560.png)

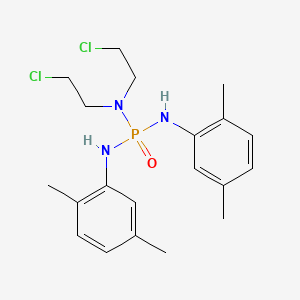
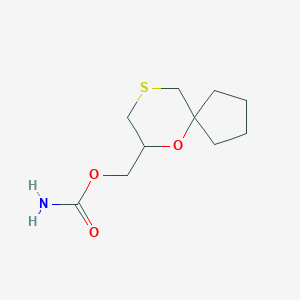
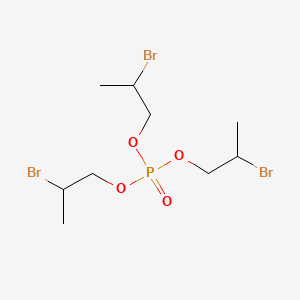
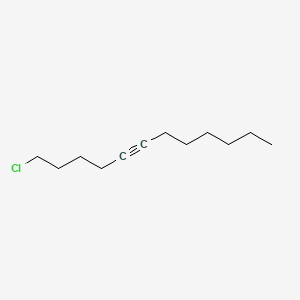
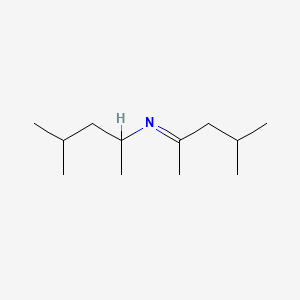
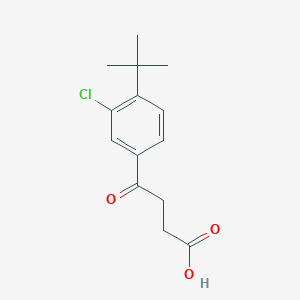
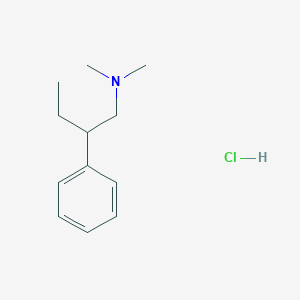
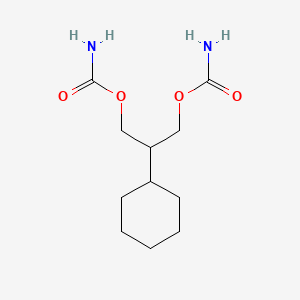
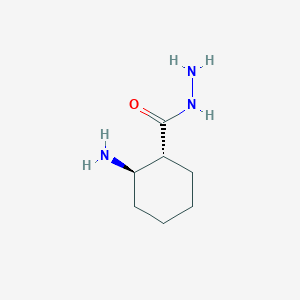
![2-Oxa-8-azaspiro[4.5]decane-1,3-dione, 8-(phenylmethyl)-](/img/structure/B14694630.png)
![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)
